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Compound of Interest

Compound Name: 3-(Methylsulfonyl)benzaldehyde

Cat. No.: B1338320

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Methylsulfonyl)benzaldehyde, a compound of interest in medicinal chemistry and organic
synthesis. The document is intended for researchers, scientists, and professionals in drug
development, offering detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the methodologies used
for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 3-(Methylsulfonyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

10.12 Singlet 1H Aldehyde (-CHO)
8.25 Triplet (J=1.6 Hz) 1H Ar-H2

8.18 Multiplet 1H Ar-H4

7.95 Multiplet 1H Ar-H6

7.73 Triplet (J=7.8 Hz) 1H Ar-H5

3.10 Singlet 3H Methyl (-SO2CHs3)

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCIs)

Chemical Shift (6) ppm

Assignment

190.8 Aldehyde Carbonyl (C=0)
1415 Ar C-SO2

137.9 Ar C-CHO

134.8 Ar C-H

130.5 Ar C-H

129.8 Ar C-H

127.6 Ar C-H

44.5 Methyl Carbon (-SO2CHs)

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (KBr Pellet)
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Vibrational Mode

Wavenumber (cm~12) Intensity .

Assignment
3100 - 3000 Medium Aromatic C-H Stretch

Aldehyde C-H Stretch (Fermi
2830, 2730 Weak

Doublet)[1]

Carbonyl (C=0) Stretch of
1708 Strong, Sharp

Aldehyde[2][3]

) Aromatic C=C Ring Stretch[4]

1585, 1475 Medium

[51[6]
1315 Strong Asymmetric SOz Stretch
1155 Strong Symmetric SOz Stretch

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (Electron lonization - El)

mlz Relative Intensity (%) Proposed Fragment
184 100 [M]* (Molecular lon)[7]
183 85 [M-H]*

105 40 [M-SO2CHs]*

77 35 [CeHs]*

Experimental Protocols

The data presented in this guide were acquired using standard spectroscopic techniques. The
following sections detail the generalized protocols for each type of analysis.

NMR Spectroscopy

A sample of 3-(Methylsulfonyl)benzaldehyde was dissolved in deuterated chloroform (CDCIs)
containing tetramethylsilane (TMS) as an internal standard.[8][9] The solution was transferred
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to a 5 mm NMR tube. Both *H and 3C NMR spectra were recorded on a 400 MHz
spectrometer. For *H NMR, data was acquired with chemical shifts reported to two decimal
places. For 13C NMR, a proton-decoupled spectrum was obtained with chemical shifts reported
to one decimal place.[10]

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small
amount of the solid 3-(Methylsulfonyl)benzaldehyde sample was mixed with dry potassium
bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum was recorded
over the range of 4000-400 cm~*. The characteristic absorption bands for aromatic
compounds, aldehydes, and sulfones were identified.[11] Aromatic compounds typically show
C-H stretching above 3000 cm~? and ring stretching vibrations in the 1600-1400 cm~! region.[4]
[5] Aldehydes are characterized by a strong C=0 stretch around 1700 cm~* and a distinctive
pair of C-H stretching bands between 2830 and 2695 cm~1.[1]

Mass Spectrometry

Mass spectral data was acquired using an Electron lonization (EI) mass spectrometer. A small
sample was introduced into the instrument, where it was vaporized and bombarded with a high-
energy electron beam (typically 70 eV). This process caused ionization and fragmentation of
the molecule. The resulting charged fragments were separated based on their mass-to-charge
ratio (m/z) and detected to generate the mass spectrum. The molecular ion peak confirms the
molecular weight of the compound, and the fragmentation pattern provides structural
information.[7][12]

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for structural elucidation is depicted below.
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Workflow for Spectroscopic Analysis of 3-(Methylsulfonyl)benzaldehyde
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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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